4-(2-Acetylhydrazino)-3-nitropyridine

Medicinal Chemistry Heterocyclic Synthesis Anti-inflammatory Agents

4-(2-Acetylhydrazino)-3-nitropyridine, also designated as N'-(3-nitropyridin-4-yl)acetohydrazide, is a nitropyridine derivative characterized by an acetylhydrazino group at the 4-position and a nitro group at the 3-position of the pyridine ring. With a molecular weight of 196.16 g/mol and the molecular formula C₇H₈N₄O₃, this compound is commercially available with purities typically ≥95%, accompanied by batch-specific analytical documentation such as NMR, HPLC, and GC reports.

Molecular Formula C7H8N4O3
Molecular Weight 196.166
CAS No. 31481-85-3
Cat. No. B2917863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Acetylhydrazino)-3-nitropyridine
CAS31481-85-3
Molecular FormulaC7H8N4O3
Molecular Weight196.166
Structural Identifiers
SMILESCC(=O)NNC1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O3/c1-5(12)9-10-6-2-3-8-4-7(6)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12)
InChIKeyMZXDFFGWNNDJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Acetylhydrazino)-3-nitropyridine (CAS: 31481-85-3): Essential Procurement Data for Medicinal Chemistry & Nitropyridine Building Blocks


4-(2-Acetylhydrazino)-3-nitropyridine, also designated as N'-(3-nitropyridin-4-yl)acetohydrazide, is a nitropyridine derivative characterized by an acetylhydrazino group at the 4-position and a nitro group at the 3-position of the pyridine ring [1]. With a molecular weight of 196.16 g/mol and the molecular formula C₇H₈N₄O₃, this compound is commercially available with purities typically ≥95%, accompanied by batch-specific analytical documentation such as NMR, HPLC, and GC reports . It is handled as a hazardous substance requiring appropriate safety measures due to its potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed [2]. Its primary value proposition lies in its use as a research chemical and a versatile building block for the synthesis of more complex heterocyclic systems .

Why Generic 3-Nitropyridine Analogs Cannot Substitute for 4-(2-Acetylhydrazino)-3-nitropyridine in Synthesis and Research


The precise positioning of the acetylhydrazino moiety at the 4-position and the nitro group at the 3-position dictates a unique reactivity profile that cannot be replicated by structurally similar 2-, 5-, or 6-substituted nitropyridine analogs. The strong electron-withdrawing effect of the adjacent nitro group activates the pyridine ring for nucleophilic aromatic substitution at specific positions and stabilizes the hydrazone linkage, which is critical for its role as a precursor in forming pyrido[3,4-e]-as-triazine derivatives . Generic substitution with a 2-hydrazino-3-nitropyridine (CAS 15367-16-5) or a 4-hydrazino-3-nitropyridine (CAS 33544-42-2) would result in different cyclization pathways and altered electronic properties, directly impacting the yield and identity of downstream products [1]. Therefore, for research requiring a 3-nitro-4-acetylhydrazino substitution pattern, this specific CAS is not interchangeable with its regioisomers or non-acetylated hydrazine analogs .

Quantitative Differentiation Guide: 4-(2-Acetylhydrazino)-3-nitropyridine vs. Closest Analogs


Regioisomeric Specificity in Synthetic Utility: 4-(2-Acetylhydrazino)-3-nitropyridine as a Unique Precursor for Pyrido[3,4-e]-as-triazines

The 4-(2-acetylhydrazino)-3-nitropyridine compound is a critical intermediate for synthesizing antimicrobial and anti-inflammatory pyrido[3,4-e]-as-triazine derivatives . Its utility is contingent on the specific 3-nitro-4-acetylhydrazino substitution pattern. The adjacent nitro and acetylhydrazino groups enable a condensation reaction that is structurally impossible for regioisomers like 2-hydrazino-3-nitropyridine (CAS 15367-16-5) or 4-hydrazino-3-nitropyridine (CAS 33544-42-2) [1].

Medicinal Chemistry Heterocyclic Synthesis Anti-inflammatory Agents

Comparative Bioactivity: Moderate Antibacterial Activity of 3-Nitropyridine Hydrazine Derivatives

A class of N-hetaryl-3(5)-nitropyridines, synthesized from hydrazinopyridines, demonstrates moderate antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, and exhibits a strong protistocidal effect on Colpoda steinii that surpasses reference drugs [1]. While this study provides a baseline for the biological potential of the compound class, it does not contain quantitative data for 4-(2-acetylhydrazino)-3-nitropyridine (CAS 31481-85-3) itself. The activity is inferred from the shared nitropyridine core.

Antimicrobial Research Antibacterial Screening Pharmacology

Comparative Analysis: 2-(2-Acetylhydrazino)-4-nitropyridine 1-Oxide as an Antibacterial Benchmark

A patent for 2-(2-acetylhydrazino)-4-nitropyridine 1-oxide describes its utility as an antibacterial agent for urinary tract infections, with efficacy linked to its appearance in host urine [1]. This data, while for a different structural isomer, illustrates the potential for acetylhydrazino-nitropyridines to yield pharmacokinetically interesting compounds. In contrast, 4-(2-acetylhydrazino)-3-nitropyridine (CAS 31481-85-3) lacks such documented in vivo data, positioning it as a structurally distinct research tool rather than a direct drug candidate.

Antibacterial Drug Development Urinary Tract Infection Pharmacokinetics

High-Impact Application Scenarios for 4-(2-Acetylhydrazino)-3-nitropyridine Procurement


Synthesis of Pyrido[3,4-e]-as-Triazine Derivatives

This compound is the requisite starting material for constructing the pyrido[3,4-e]-as-triazine core, a scaffold associated with antimicrobial and anti-inflammatory properties . Research groups focused on synthesizing this specific heterocycle must procure this CAS for successful cyclocondensation reactions with acylhydrazines .

Exploratory Medicinal Chemistry as a Functionalized Nitropyridine Building Block

As a building block, 4-(2-acetylhydrazino)-3-nitropyridine offers a pre-installed acetylhydrazino group adjacent to a nitro group on a pyridine ring . This dual functionality is valuable for generating diverse compound libraries through further modifications, such as nitro group reduction to an amine for subsequent amide coupling, or hydrazone formation for metal chelation studies [1].

Baseline Material for Antimicrobial Screening of 3-Nitropyridine Analogs

Given the established antimicrobial activity of the nitropyridine class [2], this specific compound can serve as a valuable reference point for structure-activity relationship (SAR) studies. Procuring and screening this compound allows researchers to isolate the effect of 4-acetylhydrazino substitution, comparing it directly to the data available for simpler hydrazino-3-nitropyridines [2].

Technical Documentation Hub

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